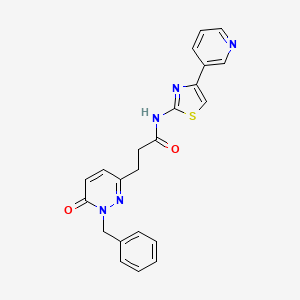

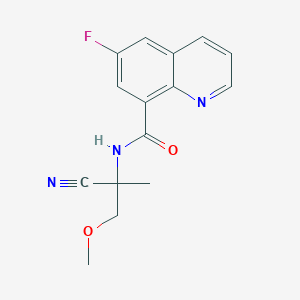

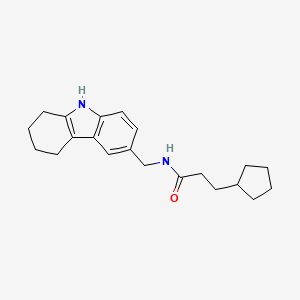

N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide” is a compound that belongs to the class of furan-2-carboxamide derivatives . These compounds are known to exhibit significant bioactivity, such as antimicrobial, antifungal, and antibacterial activities . They have also shown potential in the treatment of hyperlipidemia and breast cancer .

Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives involves the use of simple procedures to prepare compounds containing functional groups known for their bioactivity . For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized by reacting commercially available furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine base and dry dichloromethane (DCM), yielding the product in excellent yield (94%) at room temperature .Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives is characterized using various spectroscopic techniques including 1H-NMR, 13C-NMR, IR, and mass spectrometry . The dihedral angle between furan and pyridine rings in N-(pyridin-2-ylmethyl)furan-2-carboxamide is 73.52(14)° .Chemical Reactions Analysis

Furan-2-carboxamide derivatives can undergo various chemical reactions. For instance, N-(4-bromophenyl)furan-2-carboxamide can be arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues .Aplicaciones Científicas De Investigación

Antibacterial Activity

Furan derivatives have shown significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance . This makes them a promising area of study in the development of new drugs.

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . This includes the development of new antimicrobial compounds to treat multi-resistant illnesses .

Therapeutic Advantages

Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Synthesis of Amides and Esters

Furan rings have been used in the synthesis of amides and esters under microwave-assisted conditions . This includes the production of N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate .

Inhibitors of Lethal Viruses

Furan-carboxamide derivatives have been studied as novel inhibitors of lethal viruses . This suggests potential applications in the development of antiviral drugs.

Biomass Conversion

Furfural, a compound derived from furan, is one of the 30 compounds produced by bio-refining biomass . It can be transformed into a number of C4 and C5 compounds, which are important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals .

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[2-[(4-acetamidobenzoyl)amino]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-11(20)19-13-6-4-12(5-7-13)15(21)17-8-9-18-16(22)14-3-2-10-23-14/h2-7,10H,8-9H2,1H3,(H,17,21)(H,18,22)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKXMVAFMHBFHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2583488.png)

![2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]propanamide](/img/structure/B2583489.png)

![N-benzyl-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2583490.png)

![[(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B2583491.png)

![4,8-Dimethoxy-8-(3-methyl-but-2-enyl)-5,6,7,8-tetrahydro-furo[2,3-b]quinolin-7-ol](/img/structure/B2583501.png)